molecular formula C10H6ClNO2S B420544 4-Chloro-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde CAS No. 324060-92-6

4-Chloro-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde

Cat. No. B420544
CAS RN: 324060-92-6
M. Wt: 239.68g/mol
InChI Key: MTVFSKBKWKCAIP-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, thiazoles, and selenazoles, showcases significant chemical and biological properties. These derivatives are synthesized using various methods, including the use of metallic derivatives of imidazole and phosphorus halides. The chemical properties of these compounds are highlighted by modification reactions of the phosphorylated azole ring and recyclization reactions. These compounds exhibit a range of biological activities, such as insecticidal and anti-hypertensive effects, due to their structural components (Abdurakhmanova et al., 2018).

Synthesis and Properties of Novel Substituted Thiazolidinones

Research into the synthesis and structural properties of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones provides insights into the reaction of chloral with substituted anilines and subsequent treatment with thioglycolic acid. This synthetic route reveals various intermediates and products, offering insights into the conformation and properties of these compounds, which are essential for understanding their potential applications in medicinal chemistry (Issac & Tierney, 1996).

Antioxidant Evaluation of Isoxazolone Derivatives

The study of isoxazolone derivatives, including their synthesis via a three-component reaction and antioxidant evaluation, highlights their significant medicinal properties. These compounds serve as intermediates for synthesizing various heterocycles, demonstrating the versatility and potential applications of 4-Chloro-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde in developing novel therapeutic agents (Laroum et al., 2019).

Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones

Exploring the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as a privileged scaffold in the synthesis of heterocycles highlights their value as building blocks. This review covers the preparation, reactivity, and application of these compounds in synthesizing various classes of heterocyclic compounds and dyes, underlining the broad applicability of the chemical structure related to this compound (Gomaa & Ali, 2020).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their structure and the target they interact with. They have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

properties

IUPAC Name

4-chloro-2-oxo-3-phenyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-9-8(6-13)15-10(14)12(9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVFSKBKWKCAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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